An In-Depth Technical Guide to 2-(Difluoromethyl)-3-fluoroaniline: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Difluoromethyl)-3-fluoroaniline: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently exhibit enhanced metabolic stability, improved membrane permeability, and modulated physicochemical properties such as lipophilicity and acidity, which can translate into superior pharmacokinetic profiles and target engagement[1]. Among the vast array of fluorinated building blocks, aniline derivatives are of particular importance due to their versatile reactivity and prevalence in bioactive molecules. This guide focuses on a specific, high-value intermediate: 2-(Difluoromethyl)-3-fluoroaniline.
The presence of both a fluorine atom and a difluoromethyl (-CHF₂) group on the aniline ring imparts a unique combination of electronic and steric properties. The difluoromethyl group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[2] It acts as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity and specificity to biological targets.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(Difluoromethyl)-3-fluoroaniline, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
2-(Difluoromethyl)-3-fluoroaniline is a substituted aniline that presents as a key intermediate for the synthesis of complex pharmaceutical and agrochemical compounds. Its fundamental properties are summarized below.
Structural and General Data
A precise understanding of the molecule's basic identifiers is critical for any research and development endeavor.
| Property | Value | Source |
| IUPAC Name | 2-(Difluoromethyl)-3-fluoroaniline | N/A |
| CAS Number | 2091605-37-5 | [3] |
| Molecular Formula | C₇H₆F₃N | [3] |
| Molecular Weight | 161.13 g/mol | [3] |
| SMILES | FC(C1=C(N)C=CC=C1F)F | [3] |
Diagram 1: Chemical Structure of 2-(Difluoromethyl)-3-fluoroaniline
A generalized workflow for the synthesis of difluoromethylated anilines.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on published methods for the difluoromethylation of anilines and should be adapted and optimized for the specific substrate. [2][4]
-
Reaction Setup: To an oven-dried reaction vessel, add the substituted aniline precursor (1.0 eq.), the difluoromethylating agent (e.g., ethyl 2,2-difluoroiodoacetate, 1.5 eq.), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) to achieve a suitable concentration.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a visible light source (e.g., a blue or green LED lamp) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(Difluoromethyl)-3-fluoroaniline.
Spectroscopic Characterization (Expected)
The structure of 2-(Difluoromethyl)-3-fluoroaniline would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and a triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing this molecule. It should display two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group, which would appear as a doublet due to coupling with the adjacent proton. [5][6]The chemical shifts and coupling constants would be indicative of the electronic environment of the fluorine nuclei. [7][8][9]* ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbons directly attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbon of the difluoromethyl group will appear as a triplet.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.13 m/z).
Applications in Drug Discovery and Development
The unique properties of the difluoromethyl group make 2-(Difluoromethyl)-3-fluoroaniline a highly attractive building block for the synthesis of novel therapeutic agents. [10][11]
-
Bioisosteric Replacement: The -CHF₂ group can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. [2]This allows medicinal chemists to replace these often metabolically labile groups, potentially improving the drug's half-life and pharmacokinetic profile, without sacrificing key hydrogen bonding interactions.
-
Modulation of Physicochemical Properties: The introduction of the difluoromethyl group can fine-tune the lipophilicity (logP) and acidity/basicity (pKa) of a drug candidate. This modulation is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. [1]* Enhanced Target Binding: The ability of the -CHF₂ group to act as a hydrogen bond donor can lead to enhanced binding affinity and selectivity for the target protein or enzyme. [2]* Scaffold for Complex Molecules: As a substituted aniline, this compound is a versatile precursor for a wide range of chemical transformations, including N-acylation, Sandmeyer reactions, and cross-coupling reactions, enabling its incorporation into diverse molecular architectures such as kinase inhibitors, central nervous system agents, and anti-inflammatory drugs. [1]
Safety and Handling
-
Hazard Statements (Inferred):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. [15] * Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [12] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. [15] * Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Conclusion
2-(Difluoromethyl)-3-fluoroaniline represents a strategically important building block for the pharmaceutical and agrochemical industries. Its unique combination of a difluoromethyl group and a fluorine substituent on an aniline scaffold provides a powerful tool for modulating the properties of bioactive molecules. While detailed experimental data for this specific compound is limited in the public domain, its value can be clearly inferred from the well-established principles of fluorine chemistry in drug design. As synthetic methodologies for the introduction of difluoromethyl groups continue to advance, the availability and application of intermediates like 2-(Difluoromethyl)-3-fluoroaniline are poised to grow, enabling the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Retrieved February 15, 2026, from [Link]
-
Martinez-Santibanez, G., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]
-
Dal Poggetto, G., et al. (2016). 19F NMR spectra at 470.29 MHz. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Premier Scientific Laboratory Supplies. (2016). Acrylamide Bis-acrylamide 30% 37 5 1_sds. Retrieved February 15, 2026, from [Link]
-
Ngai, M.-Y. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
-
Safety Data Sheet. (2017). Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
Safety Data Sheet. (n.d.). safety data sheet. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]
-
Fluoropharm. (n.d.). Fluorinated pharmaceutical intermediates. Retrieved February 15, 2026, from [Link]
-
HEXAFLUO. (n.d.). Fluorinated Pharmaceutical & Pesticide Intermediates. Retrieved February 15, 2026, from [Link]
-
University of Leicester. (n.d.). 19Flourine NMR. Retrieved February 15, 2026, from [Link]
-
Ma, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Retrieved February 15, 2026, from [Link]
-
Zhang, Z., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. Retrieved February 15, 2026, from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved February 15, 2026, from [Link]
-
Kaur, N., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. Retrieved February 15, 2026, from [Link]
-
van Ommen, B., et al. (n.d.). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. PubMed. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-3,5-difluoroaniline. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved February 15, 2026, from [Link]
-
Wang, J., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Retrieved February 15, 2026, from [Link]
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(difluoromethyl)-3-fluoroaniline;CAS No.:2091605-37-5 [chemshuttle.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. biophysics.org [biophysics.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines [mdpi.com]
- 12. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 13. premierscientific.co.uk [premierscientific.co.uk]
- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 15. base-asia.com [base-asia.com]
